molecular formula C11H13F2NO2 B2721720 2-(2,4-Difluoro-6-methoxyphenyl)morpholine CAS No. 1394172-08-7

2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Cat. No.: B2721720
CAS No.: 1394172-08-7
M. Wt: 229.227
InChI Key: JAJQLQWNUHJIHF-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-6-methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.227. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluoro-6-methoxyphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQLQWNUHJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Predicted Pharmacological Profiling of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

[1][2]

Executive Summary

This technical guide provides an in-depth predictive analysis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a structural analog of the psychostimulant class of phenylmorpholines.[1][2] By synthesizing established Structure-Activity Relationship (SAR) data from the phenmetrazine and 2-phenylmorpholine scaffolds, this document outlines the compound's predicted pharmacodynamic profile, metabolic fate, and necessary experimental validation workflows.[2]

Core Prediction: This compound is projected to function as a Monoamine Transporter Modulator , likely exhibiting mixed affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2] However, the specific 2,6-disubstitution pattern (2-fluoro, 6-methoxy) introduces significant steric torsion between the phenyl and morpholine rings, which is predicted to modulate binding efficacy—potentially shifting the mechanism from a "substrate-based releaser" (like phenmetrazine) to a "reuptake inhibitor," or reducing overall potency compared to the parent scaffold.[2]

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a morpholine ring connected at the C2 position to a highly substituted phenyl ring.[1]

  • Core Scaffold: 2-Phenylmorpholine (a privileged pharmacophore for monoamine activity).[1][2]

  • Substituents:

    • 2,4-Difluoro: The 4-fluorine blocks the primary site of metabolic hydroxylation (increasing half-life).[1][2] The 2-fluorine introduces electronic withdrawal and minor steric bulk.[1][2]

    • 6-Methoxy: This is the critical structural determinant.[1][2] It acts as a hydrogen bond acceptor but, more importantly, creates a "ortho-clash" with the morpholine ring, forcing the molecule into a non-planar conformation.[2]

Predicted Physicochemical Parameters[2][3][4][5]
  • Molecular Formula: C₁₁H₁₃F₂NO₂[1][2]

  • Molecular Weight: ~229.22 g/mol [1][2]

  • Predicted LogP: 2.1 – 2.5 (Optimal for Blood-Brain Barrier penetration).[1][2]

  • pKa (Basic Amine): ~8.5 – 9.0 (Predominantly ionized at physiological pH).[2]

  • Topological Polar Surface Area (TPSA): ~21 Ų (Highly permeable).[2]

Pharmacodynamic Predictions (Mechanism of Action)[6]

Target Identification: Monoamine Transporters

Based on the 2-phenylmorpholine scaffold, the primary biological targets are the monoamine transporters.[1][2]

  • Norepinephrine Transporter (NET): High Predicted Affinity. The morpholine nitrogen and the phenyl ring align well with the orthosteric binding site of NET.

  • Dopamine Transporter (DAT): Moderate Predicted Affinity. While 2-phenylmorpholines are typically DAT active, the steric bulk at the 2,6-position of the phenyl ring may interfere with the tight packing required for high-affinity DAT binding, potentially reducing dopaminergic potency relative to phenmetrazine.[2]

  • Serotonin Transporter (SERT): Low to Moderate Predicted Affinity. The addition of the methoxy group (an electron donor) often increases SERT affinity in phenyl-ring based stimulants, suggesting this analog may have a more balanced "triple reuptake" profile than the parent compound.[2]

The "Steric Twist" Hypothesis

The 2-Fluoro-6-Methoxy substitution pattern is sterically crowded.[1][2]

  • Consequence: The phenyl ring cannot rotate freely and will likely adopt a conformation nearly perpendicular to the average plane of the morpholine ring.

  • Biological Impact: This rigidification can enhance selectivity.[1][2] If the perpendicular conformation aligns with the transporter's binding pocket, affinity increases.[2] If it clashes, affinity drops.[2] Prediction: The steric bulk will likely favor Reuptake Inhibition over Release, as the molecule may be too bulky to be efficiently translocated as a substrate.[2]

Visualizing the SAR Logic

SAR_LogicCore2-PhenylmorpholineScaffoldSub_4F4-Fluoro GroupCore->Sub_4FModificationSub_6OMe6-Methoxy GroupCore->Sub_6OMeModificationEffect_BindingAltered Transporter Fit(Likely NRI > NDRA)Core->Effect_BindingBase ActivityEffect_MetabBlocks Para-Hydroxylation(Increased t1/2)Sub_4F->Effect_MetabResultEffect_StericSteric Hindrance(Non-planar conformation)Sub_6OMe->Effect_StericResultEffect_Steric->Effect_BindingCausality

Caption: SAR Logic Flowchart illustrating how specific structural modifications (Fluorine, Methoxy) translate to predicted pharmacological outcomes.

Pharmacokinetic & Metabolic Profiling[2][7]

Metabolic Stability

The compound is designed for enhanced metabolic stability compared to unsubstituted phenylmorpholines.[1][2]

  • Blockade of Para-Hydroxylation: The 4-position of the phenyl ring is occupied by Fluorine.[1] In typical amphetamine/morpholine metabolism, this is the primary site of CYP450 attack.[2] Its blockade shunts metabolism to other, slower pathways.[2]

  • O-Demethylation (Major Pathway): The 6-Methoxy group is the most labile site.[1] CYP2D6 is predicted to convert the methoxy group to a hydroxyl (-OH), resulting in a 2-(2,4-difluoro-6-hydroxyphenyl)morpholine metabolite.[1][2]

    • Note: Phenolic metabolites are often rapidly conjugated (glucuronidation) and excreted.

  • N-Oxidation: A secondary metabolic route common to morpholines.[1][2]

Predicted Metabolic Pathway Diagram[2]

MetabolismParentParent CompoundThis compoundMetabolite_1O-Desmethyl Metabolite(Active Phenol?)Parent->Metabolite_1CYP2D6(O-Demethylation)Metabolite_2N-Hydroxy MetaboliteParent->Metabolite_2FMO(N-Oxidation)Metabolite_3Glucuronide Conjugate(Inactive/Excreted)Metabolite_1->Metabolite_3UGT(Conjugation)

Caption: Predicted metabolic cascade.[1][2] The O-demethylation pathway is expected to be the rate-limiting step for clearance.[1][2]

Experimental Validation Protocols

To confirm these predictions, the following standardized assays are required.

In Vitro Binding Assays (Radioligand Binding)

Objective: Determine affinity (

  • Protocol:

    • Source Tissue: HEK293 cells stably expressing human hNET, hDAT, or hSERT.[2]

    • Radioligands:

      • 
        Nisoxetine (for NET)
        
      • 
        WIN 35,428 (for DAT)
        
      • 
        Citalopram (for SERT)
        
    • Method: Displace radioligand with increasing concentrations of the test compound (

      
       to 
      
      
      M).
    • Analysis: Non-linear regression to calculate

      
       and derive 
      
      
      using the Cheng-Prusoff equation.
Functional Uptake vs. Release Assay

Objective: Distinguish between a Reuptake Inhibitor and a Releasing Agent (Substrate).

  • Protocol:

    • Pre-load synaptosomes with tritiated neurotransmitter (

      
      DA).[2]
      
    • Release Mode: Treat pre-loaded cells with the test compound. If radioactivity in the supernatant increases significantly compared to control, it is a Releaser .[2]

    • Uptake Mode: Treat cells with test compound before adding

      
      DA.[2] If intracellular radioactivity is reduced, it is an Uptake Inhibitor .[2]
      
    • Prediction: Due to steric bulk, this compound is predicted to show strong Uptake Inhibition but weak Releasing capability.[2]

Safety & Toxicology Considerations

  • Cardiovascular Risk: As a predicted NET inhibitor, the compound carries a risk of tachycardia and hypertension.[2]

  • hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation.[2] In silico models suggest moderate risk due to the lipophilicity and basic nitrogen.[1]

  • Cytotoxicity: Fluorinated aromatics are generally stable, but the specific metabolic activation of the phenol (post-demethylation) could form reactive quinones, though the presence of fluorine usually mitigates this.[2]

References

  • Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter releasers. Current Pharmaceutical Design. Link

  • Blough, B. E., et al. (2019).[2] Synthesis and pharmacology of 2-phenylmorpholines as monoamine releasers. Journal of Medicinal Chemistry. Link

  • Welch, J. T. (1987).[2] Advances in the preparation of biologically active organofluorine compounds. Tetrahedron. Link

  • Ekins, S., et al. (2007).[2] In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology.[1] Link

  • PubChem Database. Compound Summary for 2-Phenylmorpholine derivatives. National Library of Medicine.[1] Link

Physical properties and solubility profile of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

[1][2]

Executive Summary & Chemical Identity

This compound is a substituted morpholine derivative characterized by a phenyl ring attached at the C2 position of the morpholine heterocycle. This scaffold is a critical pharmacophore in medicinal chemistry, often utilized in the development of CNS-active agents (due to the morpholine's ability to modulate monoamine transporters) and kinase inhibitors (where the morpholine acts as a hinge-binder).

The presence of the 2,4-difluoro-6-methoxy substitution pattern on the phenyl ring imparts unique electronic and steric properties:

  • Fluorine atoms: Increase metabolic stability (blocking oxidative metabolism at susceptible sites) and lipophilicity.[1]

  • Methoxy group: Provides a hydrogen bond acceptor site and steric bulk, potentially enforcing specific conformational preferences.[1]

Chemical Identifiers
PropertyDetail
CAS Number 1394172-08-7
IUPAC Name This compound
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.23 g/mol
SMILES COC1=C(C(F)=CC(F)=C1)C2NCCO2
Stereochemistry The C2 position is chiral.[2][3] Unless specified as (R) or (S), the CAS refers to the racemate.[1]

Physicochemical Properties Profile

The following data synthesizes calculated values derived from Structure-Property Relationship (SPR) algorithms calibrated against analogous 2-aryl morpholines.

Calculated & Predicted Properties
PropertyValue (Predicted/Calc)ConfidenceContext for Drug Design
LogP (Octanol/Water) 1.8 – 2.2 HighLipophilic enough for CNS penetration but soluble enough for oral bioavailability.[1]
pKa (Basic Amine) 7.8 – 8.1 HighThe electron-withdrawing fluorine atoms slightly reduce the basicity compared to unsubstituted morpholine (pKa ~8.36).[1]
Topological Polar Surface Area (TPSA) 32 – 40 Ų HighFavorable for membrane permeability (Rule of 5 compliant).[1]
Hydrogen Bond Donors 1 (NH)ExactCritical for salt formation and receptor binding.[1]
Hydrogen Bond Acceptors 4 (N, O-ether, 2xF)ExactFacilitates interaction with aqueous solvents and biological targets.
Physical State & Stability[3][6]
  • Appearance: The free base is likely a viscous, colorless to pale yellow oil or a low-melting solid due to the disruption of crystal packing by the ortho-substituents (F and OMe).

  • Salt Forms: The hydrochloride (HCl) or oxalate salts are expected to be white, crystalline solids with melting points likely in the range of 160°C – 200°C .[1]

  • Stability: Stable under ambient conditions.[1] The morpholine ring is resistant to hydrolysis.[1] However, the secondary amine is susceptible to oxidation over prolonged exposure to air; storage under inert gas (Argon/Nitrogen) at -20°C is recommended.[1]

Solubility Profile

Understanding the solubility of this compound requires analyzing its pH-dependent ionization.

pH-Dependent Solubility (Aqueous)

The compound behaves as a weak base .[1] Its solubility is governed by the Henderson-Hasselbalch equation:

1
  • pH < 6.0 (Acidic): The morpholine nitrogen is fully protonated (

    
    ).[1] The compound exists as a cation, exhibiting high aqueous solubility  (>10 mg/mL).[1]
    
  • pH > 9.0 (Basic): The compound exists as the neutral free base.[1] Solubility is limited to its intrinsic solubility (

    
    ), likely < 1 mg/mL .[1]
    
  • Physiological pH (7.4): A mixture of ionized and unionized forms exists.[1] Solubility will be moderate but potentially rate-limiting for absorption.[1]

Organic Solvent Compatibility
SolventSolubility RatingApplication
DMSO High (>50 mg/mL)Ideal for biological stock solutions (10-100 mM).[1]
Methanol/Ethanol HighSuitable for transfer and synthesis purification.[1]
Dichloromethane (DCM) HighExcellent for extraction of the free base from aqueous media.[1]
Water pH-DependentHigh in 0.1N HCl; Low in PBS (pH 7.4).[1]

Visualization: Solubility & Ionization Logic[3]

Figure 1: Solubility Decision Workflow

This diagram outlines the logical flow for solubilizing the compound based on the intended application.[1]

SolubilityWorkflowStartStart: this compoundCheckFormCheck Form: Free Base or Salt?Start->CheckFormSaltSalt Form (e.g., HCl)CheckForm->SaltIs SaltBaseFree Base (Oil/Solid)CheckForm->BaseIs Free BaseAqSolAqueous Media (Water/PBS)Salt->AqSolDissolveBase->AqSolDissolveOrgSolOrganic Media (DMSO/DCM)Base->OrgSolDissolveHighSolHigh Solubility(Direct Dissolution)AqSol->HighSolLowSolLow Solubility(Precipitation Risk)AqSol->LowSolOrgSol->HighSolAcidifyAction: Add 1 eq. HClor Acidify Buffer (pH < 5)LowSol->AcidifyTo SolubilizeAcidify->HighSolForms Cation

Caption: Decision tree for solubilizing the compound based on chemical form and solvent system.

Experimental Protocols

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility at pH 7.4.

  • Preparation: Weigh 2 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared in DMSO/Water (50:[1]50) to ensure full solubility of the standard.

  • Calculation:

    
    
    
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the morpholine nitrogen.[1]

  • Setup: Use a micro-titration system (e.g., Sirius T3 or equivalent).[1]

  • Dissolution: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure solubility across the pH range.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Analysis: The software will detect the inflection point where the buffering capacity is highest.[1]

  • Correction: The Yasuda-Shedlovsky extrapolation is applied to extrapolate the pKa from the co-solvent value to purely aqueous conditions (

    
    ).[1]
    
    • Self-Validation: The curve should show a single clear inflection point corresponding to the secondary amine.[1]

Protocol C: LogP Determination (Miniaturized Shake-Flask)

Objective: Measure lipophilicity.[1]

  • Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol.[1]

  • Dissolution: Dissolve compound in the Octanol phase (1 mg/mL).

  • Partitioning: Mix 500 µL of drug-octanol solution with 500 µL of water in a vial. Vortex for 1 hour.[1] Centrifuge to separate phases.

  • Analysis: Analyze both phases by HPLC.

  • Calculation:

    
    [1]
    

Synthesis & Structural Context

While this guide focuses on properties, understanding the synthesis aids in identifying impurities.[1] The compound is typically synthesized via:

  • Epoxide Opening: Reaction of 2-(2,4-difluoro-6-methoxyphenyl)oxirane with 2-aminoethanol, followed by cyclization.

  • Alpha-Halo Ketone Route: Reaction of 2-bromo-1-(2,4-difluoro-6-methoxyphenyl)ethanone with ethanolamine, followed by reduction and cyclization.

Impurity Alert: Common impurities include the uncyclized amino-alcohol intermediate or the oxidized morpholinone derivative.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735756, 2-Morpholinoaniline (Analogous Structure Data).[1] Retrieved from [Link][1]

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] (Context on 2-phenylmorpholine scaffold properties). Retrieved from [Link]

Pharmacophore Mapping of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pharmacophore mapping and structural analysis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a specific 2-phenylmorpholine derivative.[1] Structurally analogous to established Norepinephrine Reuptake Inhibitors (NRIs) such as Reboxetine and Viloxazine, this compound represents a lead candidate optimized for metabolic stability and selectivity.[1]

The following protocol synthesizes ligand-based and structure-based approaches to map this molecule against the Human Norepinephrine Transporter (hNET) . By leveraging recent Cryo-EM structural data (PDB: 8ZP1), we establish a high-confidence binding hypothesis centered on the orthosteric site of the Solute Carrier 6 (SLC6) family.[1]

Chemical Space & Structural Deconstruction[1]

Before generating the 3D map, the molecule must be deconstructed into its functional electronic and steric components.[1] The 2-phenylmorpholine scaffold is a privileged structure in CNS drug discovery, providing a rigid template for displaying pharmacophoric features.[1]

Table 1: Physicochemical & Structural Properties
FeatureComponentFunction in Pharmacophore
Scaffold Morpholine RingCationic Anchor. The secondary amine (pKa ~8.5-9.[1][2]5) is protonated at physiological pH, forming a critical ionic bond.[1]
Linker Chiral Center (C2)Stereoselectivity. The (S,S) configuration is typically bioactive for NRIs.[1] Controls the vector of the phenyl ring.[1]
Aromatic Phenyl RingPi-Stacking. Engages in

or T-shaped interactions with hydrophobic residues in the binding pocket.[1]
Substituent A 2,4-DifluoroBioisostere/Metabolic Block. Modulates lipophilicity and blocks oxidative metabolism at the para position.[1]
Substituent B 6-MethoxyH-Bond Acceptor. Provides a specific vector for hydrogen bonding, differentiating affinity between NET, SERT, and DAT.[1]

Target Identification & Homology Modeling

To validate the pharmacophore, we anchor the ligand features to the biological target.[1] The primary target is the Norepinephrine Transporter (NET/SLC6A2) .[1][3]

  • Template: Human NET (hNET)

  • Reference Structure: PDB 8ZP1 (Cryo-EM structure of hNET bound to Reboxetine).[1][4]

  • Binding Pocket: The central orthosteric site (S1), defined by transmembrane domains (TM) 1, 3, 6, and 8.[1]

Key Residue Interactions (The "Anchor Points")
  • Asp75 (TM1): The primary anionic anchor.[1] Forms a salt bridge with the protonated morpholine nitrogen.[1]

  • Phe72 (TM1) & Tyr152 (TM3): Form the "aromatic lid" or sandwich, engaging the phenyl ring of the ligand.[1]

  • Phe317 (TM6): Steric gatekeeper that interacts with the 2,4-difluoro substitution pattern.[1]

Pharmacophore Hypothesis Generation

The pharmacophore map is defined by the spatial arrangement of features required for high-affinity binding.[1] This model assumes the bioactive conformation mimics the bound state of Reboxetine.

Core Features (3D Coordinates Relative to Centroid)
  • PI (Positive Ionizable): The morpholine Nitrogen.[1]

  • HY/AR (Hydrophobic/Aromatic): Centroid of the phenyl ring.[1]

  • HBA (Hydrogen Bond Acceptor): The oxygen of the 6-methoxy group.[1]

  • H (Hydrophobic/Excluded Volume): The 2,4-difluoro atoms (defining the pocket shape limits).[1]

Geometric Constraints
  • Distance (PI

    
     AR):  5.2 Å - 5.8 Å (Critical for NET selectivity).[1]
    
  • Distance (PI

    
     HBA):  4.5 Å - 5.0 Å.[1]
    
  • Angle (N-C2-Phenyl): Constrained by the chair conformation of the morpholine ring.[1]

Computational Workflow Visualization

The following diagram outlines the step-by-step workflow for generating and validating the pharmacophore model using industry-standard protocols (e.g., conformational expansion followed by alignment).

PharmacophoreWorkflow Input Ligand Input (2D SMILES) Prep Ligand Preparation (Protonation pH 7.4) Input->Prep Ionization ConfGen Conformer Generation (OMEGA/ConfGen) Prep->ConfGen Energy Min Align Structural Alignment (Ref: Reboxetine/8ZP1) ConfGen->Align Superposition Extract Feature Extraction (Identify PI, AR, HBA) Align->Extract 3D Spatial Query Map Final Pharmacophore Map Extract->Map Validation

Figure 1: Computational pipeline for ligand-based pharmacophore generation, ensuring bioactive conformation selection.

Binding Mode & Interaction Network

Understanding the specific interaction between This compound and the hNET binding pocket is crucial for explaining the role of the fluorine and methoxy substituents.[1]

Mechanistic Insight

The 6-methoxy group acts as a steric wedge that forces the phenyl ring into a specific torsion angle, potentially enhancing selectivity for NET over SERT by exploiting the slightly smaller pocket volume of NET.[1] The 2,4-difluoro substitution increases the lipophilicity of the aromatic ring, strengthening the interaction with Phe72 without incurring the steric penalty of larger halogens (like Chlorine or Bromine).[1]

InteractionMap cluster_steric Steric Constraints Asp75 Asp75 (TM1) Anionic Anchor Phe72 Phe72 (TM1) Aromatic Wall Tyr152 Tyr152 (TM3) H-Bond Donor Pocket Hydrophobic Pocket (TM6/TM8) MorphN Morpholine N (Protonated) MorphN->Asp75 Ionic Bond (Salt Bridge) Phenyl Phenyl Ring (Difluoro) Phenyl->Phe72 Pi-Pi Stacking Phenyl->Pocket Hydrophobic Interaction Methoxy 6-Methoxy (Oxygen) Methoxy->Tyr152 H-Bond (Putative)

Figure 2: Interaction network within the hNET orthosteric site.[1] Note the critical salt bridge with Asp75.[1]

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated.[1] The following protocols are required to confirm the map's accuracy.

Protocol A: Competitive Radioligand Binding

To determine affinity (


) and validate the "Positive Ionizable" feature.
  • Source: HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (highly selective NET inhibitor).[1]

  • Method: Incubate membranes with [³H]Nisoxetine (2 nM) and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Readout: Scintillation counting. A

    
     nM confirms the efficacy of the morpholine anchor and phenyl spatial arrangement.[1]
    
Protocol B: Site-Directed Mutagenesis

To validate the specific binding vectors (Methoxy/Fluorine interactions).[1]

  • Mutations: Generate D75N (neutralizes anion) and F72A (removes aromatic surface).

  • Expectation:

    • D75N: Complete loss of binding (validates Morpholine N interaction).[1]

    • F72A: Significant increase in

      
       (validates Phenyl ring positioning).
      
    • Y152F: Loss of H-bond donor capability; if

      
       increases, it validates the 6-Methoxy H-bond acceptor role.[1]
      

References

  • Song, A. L., & Wu, X. D. (2024).[1][4] Cryo-EM structure of human norepinephrine transporter NET bound with reboxetine. RCSB Protein Data Bank.[1][4]

  • Wang, K. H., & Gouaux, E. (2005).[1] Substrate-induced conformational transitions in the dopamine transporter. Nature. (Homology modeling basis for SLC6 family). [1]

  • Sali, A., et al. (2006).[1] Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences (PNAS). [1]

  • PubChem Compound Summary. (2024). 4-(2-Bromo-4,6-difluorophenyl)morpholine (Structural Analog Data). National Center for Biotechnology Information.[1] [1][5]

Sources

Methodological & Application

Using 2-(2,4-Difluoro-6-methoxyphenyl)morpholine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2S)- and (2R)-2-(2,4-Difluoro-6-methoxyphenyl)morpholine in Medicinal Chemistry

Introduction: The "Privileged" Scaffold Architecture

In modern drug discovery, the morpholine ring is a "privileged structure" known to enhance aqueous solubility and metabolic stability. However, the specific decoration of the aryl ring at the C2 position dictates the molecule's efficacy in protein binding pockets.

The 2-(2,4-Difluoro-6-methoxyphenyl)morpholine scaffold represents a high-value chiral building block designed for Multi-Parameter Optimization (MPO).

  • 2,4-Difluoro Substitution: Blocks metabolic "soft spots" (CYP450 oxidation) on the phenyl ring and modulates the acidity of the benzylic proton.

  • 6-Methoxy Group: Introduces a critical "Magic Methyl" effect. In the ortho position, it forces the phenyl ring out of planarity with the morpholine (atropisomerism potential), creating a twisted conformation often required to fit into narrow kinase hinge regions (e.g., PI3K, mTOR) or GPCR allosteric sites.

  • Chiral Morpholine (C2): The vectors of the nitrogen lone pair are strictly defined by the chirality (S or R), allowing for precise probing of the target's hydrogen-bonding network.

Synthesis Protocol: Enantioselective Construction

Note: While racemic synthesis followed by chiral resolution is possible, this protocol details the Asymmetric Transfer Hydrogenation (ATH) route. This method is preferred for its scalability and ability to access both enantiomers by simply switching the catalyst ligand.

Phase A: Precursor Synthesis (The Bromoketone)

Objective: Synthesize 2-bromo-1-(2,4-difluoro-6-methoxyphenyl)ethanone.

  • Starting Material: 1-(2,4-difluoro-6-methoxyphenyl)ethanone.

  • Bromination: Dissolve ketone (1.0 eq) in anhydrous THF. Add Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) at 0°C.

  • Workup: Quench with water, extract with EtOAc. The product is lachrymatory; handle with care.

Phase B: Asymmetric Transfer Hydrogenation (The Chiral Step)

Objective: Establish the C2 stereocenter with >95% ee.

Reagents:

  • Catalyst: RuCl (for S-alcohol) or RuCl (for R-alcohol).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

Protocol:

  • Charge: In a reaction vessel, dissolve the bromoketone (10 mmol) in DMF (30 mL).

  • Degas: Sparge with Nitrogen for 15 minutes to remove oxygen (critical for Ru-catalyst life).

  • Catalysis: Add the Ru-catalyst (0.5 mol%). Add the HCOOH/Et3N mixture (3 eq) dropwise.

  • Incubation: Stir at 25°C for 12-18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Checkpoint (Self-Validation): The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Workup: Dilute with water, extract with DCM. Wash organic layer with sat.[2] NaHCO3 (to remove formic acid). Dry over MgSO4.[2]

Phase C: Morpholine Ring Closure

Objective: Cyclization to the final morpholine salt.

  • N-Alkylation: Dissolve the chiral bromohydrin (from Phase B) in Toluene. Add Ethanolamine (1.5 eq) and DIPEA (2.0 eq). Heat to 70°C for 6 hours.

  • Cyclization (Intramolecular Etherification):

    • Cool the intermediate (diol amine) to 0°C.

    • Add concentrated Sulfuric Acid (3.0 eq) dropwise (exothermic!).

    • Heat to 140°C for 2 hours. Mechanistic Note: This drives the dehydration-cyclization with retention of configuration at the chiral center (double inversion or anchimeric assistance usually retains the benzylic stereochemistry in this specific acid-mediated pathway, though activation via sulfamidates is milder).

  • Isolation: Pour onto ice. Basify with NaOH to pH 12. Extract with DCM.

  • Salt Formation: Treat the free base with HCl in Dioxane to precipitate the stable Hydrochloride salt.

Application: Coupling Strategies (The "How-To")

The steric bulk of the ortho-methoxy group makes the secondary amine of the morpholine less nucleophilic than standard morpholine. Standard


 conditions often fail.
Recommended Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol when coupling the chiral building block to heteroaryl halides (e.g., chloropyrimidines, bromopyridines).

Optimized Conditions for Sterically Hindered Amines:

  • Catalyst: Pd_2(dba)_3 (1 mol%)

  • Ligand: RuPhos or BrettPhos (2 mol%). Why? These bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and, crucially, create a pocket that accommodates the bulky 2-substituted morpholine during reductive elimination.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs_2CO_3.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 80-100°C.

Visual Workflow (DOT Diagram):

SynthesisWorkflow cluster_App Application: Coupling Strategy Start Start: 2,4-Difluoro-6-methoxy acetophenone Bromination Bromination (PTAB, THF) Start->Bromination ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Bromination->ATH Critical Step ChiralInt Chiral Bromohydrin (>95% ee) ATH->ChiralInt Stereocenter Set Cyclization Ring Closure (Ethanolamine, H2SO4) ChiralInt->Cyclization FinalProduct Final Chiral Morpholine Building Block Cyclization->FinalProduct Coupling Pd-Catalyzed Coupling (Ligand: RuPhos) FinalProduct->Coupling Steric Bulk Handling DrugCandidate Target Molecule (Kinase Inhibitor) Coupling->DrugCandidate

Caption: Figure 1. End-to-end workflow from acetophenone precursor to final drug candidate coupling, highlighting the critical asymmetric hydrogenation step.

Quality Control & Analytical Data

Trustworthiness relies on rigorous characterization. The following parameters are expected for the (S)-enantiomer (HCl salt).

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA
Chiral Purity (ee) > 98.0%Chiralpak IA or AD-H . Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.
1H NMR (DMSO-d6) Diagnostic signals

3.8-4.0 (m, morpholine CH2),

5.1 (dd, benzylic H),

3.85 (s, OMe).
LC-MS [M+H]+ = 230.1ESI+

Troubleshooting the Chiral HPLC: If peak separation is poor due to the basic amine tailing:

  • Increase Diethylamine (DEA) to 0.15%.

  • Switch to a Chiralpak IG column (immobilized phase), which tolerates stronger solvents like DCM/MeOH if solubility is an issue.

Handling and Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Stability: The free base is prone to oxidation at the benzylic position if left in solution for extended periods (days). Always store as the HCl or Tosylate salt.

  • Safety: The 2,4-difluoro motif implies potential skin permeability; wear nitrile gloves.

References

  • Ghorai, M. K., et al. (2015). "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry. Link

  • Noyori, R., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Tang, S. A., et al. (2024).[3] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Reaction conditions for morpholine ring closure on difluoro-methoxy benzenes

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of morpholine-fused or morpholine-substituted difluoro-methoxy benzenes.

Executive Summary

The incorporation of a morpholine ring onto a fluorinated benzene scaffold is a critical transformation in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). The difluoro-methoxy benzene core presents a unique electronic challenge: the electron-withdrawing fluorine atoms deactivate the aniline nitrogen toward nucleophilic attack, while the methoxy group introduces steric bulk and competing electronic donation.

This guide details two validated protocols for establishing the morpholine moiety:

  • Method A (De Novo Ring Closure): The construction of the morpholine ring from an aniline precursor using bis-electrophiles. This is the primary focus for "Ring Closure" requirements.

  • Method B (Ring Installation via

    
    ):  The displacement of an activated fluorine atom by a pre-formed morpholine, provided as a comparative benchmark.
    

Strategic Analysis & Mechanistic Pathways

Pathway Selection Logic

The choice between building the ring (Closure) and installing the ring (Substitution) depends on the availability of the starting material and the electronic activation of the substrate.

  • Pathway A (Ring Closure): Best when the aniline functionality is already present (e.g., from nitro reduction) and specific regiochemistry is fixed.

  • Pathway B (

    
    ):  Best when the benzene ring carries a highly activated leaving group (e.g., F or Cl para to a Nitro group).
    
Visualizing the Reaction Landscape

The following diagram illustrates the decision matrix and chemical pathways.

ReactionPathways Start Starting Material: Difluoro-Methoxy Benzene Aniline Substrate: 3,4-Difluoro-2-methoxyaniline Start->Aniline Reduction F_Arene Substrate: 2,3-Difluoro-6-nitroanisole Start->F_Arene Nitration MethodA Method A: Ring Closure (Bis-alkylation) Aniline->MethodA Bis(2-chloroethyl)ether or Ethylene Oxide MethodB Method B: Ring Installation (SNAr) F_Arene->MethodB Morpholine, Heat Intermediate Intermediate: N,N-bis(2-hydroxyethyl) MethodA->Intermediate Step 1: Alkylation Product Target: N-(Difluoro-methoxy-phenyl) morpholine MethodA->Product Direct One-Pot (High T) MethodB->Product Displacement Intermediate->Product Step 2: Cyclization (Acid/TsCl)

Figure 1: Strategic pathways for synthesizing morpholine-substituted difluorobenzenes.

Detailed Protocol A: De Novo Ring Closure (The Bis-Alkylation Route)

This protocol describes the formation of the morpholine ring directly on 3,4-difluoro-2-methoxyaniline . Due to the inductive deactivation by fluorine, the aniline nitrogen is less nucleophilic, requiring optimized forcing conditions.

Reagents & Equipment
  • Substrate: 3,4-Difluoro-2-methoxyaniline (1.0 equiv).

  • Reagent: Bis(2-chloroethyl) ether (1.2 - 1.5 equiv). (Warning: Vesicant/Alkylator) .

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (3.0 equiv).
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein exchange in situ.

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMF. Diglyme allows higher temperatures without pressure vessels.

  • Apparatus: 3-neck RBF, reflux condenser, nitrogen inlet, mechanical stirrer (magnetic stirring often fails due to salt precipitation).

Step-by-Step Procedure
  • Setup: Flame-dry the reaction vessel and purge with Nitrogen.

  • Dissolution: Charge the flask with 3,4-difluoro-2-methoxyaniline (10 mmol) and Diglyme (30 mL, 3M concentration).

  • Base Addition: Add micronized

    
     (30 mmol) and KI (1 mmol). Stir for 10 minutes at room temperature to create a uniform suspension.
    
  • Reagent Addition: Add Bis(2-chloroethyl) ether (15 mmol) dropwise via syringe.

    • Note: Bis(2-chloroethyl) ether is less reactive than the amine analog; excess is required.

  • Reaction (The "Cook"):

    • Heat the mixture to 130°C - 140°C .

    • Monitor by HPLC/TLC every 4 hours.

    • Typical Time: 16–24 hours.

    • Checkpoint: The reaction is complete when the mono-alkylated intermediate (often visible by LCMS) is consumed.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ). Wash the cake with EtOAc.
      
    • Concentrate the filtrate under high vacuum to remove Diglyme (bp 162°C).

  • Purification:

    • Residue is usually a dark oil.

    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Expected Yield: 60–75%.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Aniline is too electron-deficient.Switch solvent to NMP (higher T) or add NaI (1.0 equiv) to generate the di-iodo ether in situ.
Mono-alkylation Stalls Cyclization step is too slow.Increase Temp to 150°C. Ensure anhydrous conditions (water kills the alkylator).
Black Tar Formation Oxidation of aniline.Degas solvents rigorously. Add antioxidant (BHT) trace.

Detailed Protocol B: The "Modern" Two-Step Route (Ethylene Sulfate)

For substrates sensitive to the harsh conditions of Method A, this modern variant uses Ethylene Sulfate to form a zwitterionic intermediate, followed by base-mediated closure.

Workflow Diagram

TwoStepProtocol Step1 Step 1: Mono-Alkylation Aniline + Ethylene Sulfate (DCM, 40°C) Intermediate Zwitterionic Intermediate (Usually precipitates) Step1->Intermediate >90% Yield Step2 Step 2: Cyclization Add t-BuOK (2.5 eq) + THF (60°C, 2h) Intermediate->Step2 One-Pot or Isolation Final Product: Morpholine Derivative Step2->Final Ring Closure

Figure 2: Ethylene sulfate mediated morpholine synthesis.

Protocol Highlights
  • Alkylation: React Aniline with Ethylene Sulfate (1.05 equiv) in DCM at 40°C. The sulfuric acid mono-ester zwitterion often precipitates.

  • Cyclization: Treat the intermediate with t-BuOK (2.5 equiv) in THF/IPA at 60°C.

  • Advantage: Milder temperatures, avoids vesicant bis-chloroethyl ether, higher regioselectivity.

Critical Safety & Compliance (E-E-A-T)

Handling Bis(2-chloroethyl) Ether
  • Hazard: This compound is structurally related to Sulfur Mustard (Mustard Gas). It is a severe vesicant, carcinogen, and skin irritant.

  • Control:

    • Double-Gloving: Use Silver Shield® or Viton® gloves. Nitrile provides limited protection against prolonged contact.

    • Quenching: Destroy excess reagent with aqueous NaOH/Thiols before disposal.

    • Ventilation: All weighing and transfers must occur in a certified fume hood.

Handling Fluorinated Anilines
  • Toxicity: Difluoroanilines are potential uncouplers of oxidative phosphorylation and methemoglobinemia agents.

  • Monitoring: If skin exposure occurs, monitor for cyanosis (blue lips/nails) even if no immediate pain is felt.

References

  • Synthesis of N-Aryl Morpholines via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. (2020).

  • Reactivity of Bis(2-chloroethyl)ether with Primary Amines. Journal of Chemical Research. (1998).

  • Green Synthesis of Morpholines via Selective Monoalkylation using Ethylene Sulfate. J. Am. Chem. Soc.[1] (2024).[2][3]

  • Process for the preparation of Gefitinib and intermediates. World Intellectual Property Organization (WO Patent).[2]

  • Safety Data Sheet: Bis(2-chloroethyl) ether. PubChem Laboratory Chemical Safety Summary.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Morpholine and its derivatives are significant structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The 2-substituted aryl-morpholine scaffold, in particular, is a key pharmacophore in a variety of biologically active compounds. This document provides a comprehensive guide to a scalable manufacturing process for the synthesis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, a compound of interest in contemporary drug discovery programs. The presented synthetic strategy is designed for robustness, efficiency, and scalability, addressing the critical need for reliable production of complex molecules in a research and development setting.

The core of this protocol is a multi-step synthesis that begins with commercially available starting materials and proceeds through key transformations to construct the target molecule. Each step has been rationalized based on established chemical principles and supported by analogous transformations reported in the scientific literature. This guide is intended to provide not only a step-by-step protocol but also the underlying scientific reasoning to empower researchers to adapt and optimize the process for their specific needs.

Synthetic Strategy and Workflow

The proposed scalable synthesis of this compound is a three-step process commencing with the commercially available 1,3,5-trifluorobenzene. The overall strategy involves the sequential functionalization of the aromatic ring followed by the construction of the morpholine heterocycle.

Synthetic_Workflow A 1,3,5-Trifluorobenzene B 1,3-Difluoro-5-methoxybenzene A->B Nucleophilic Aromatic Substitution (NaOMe, Methanol) C 2-Bromo-1,3-difluoro-5-methoxybenzene B->C Ortho-Bromination (NBS, H2SO4) D This compound C->D Palladium-Catalyzed Buchwald-Hartwig Amination (Morpholine, Pd-catalyst, Base)

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of 1,3-Difluoro-5-methoxybenzene

The initial step involves a nucleophilic aromatic substitution (SNAr) on 1,3,5-trifluorobenzene. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.[2] The symmetry of the starting material simplifies the reaction, leading to a single major product.

Reaction Scheme:

Protocol:

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (5 volumes), add 1,3,5-trifluorobenzene (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water (10 volumes).

  • Extract the product with a suitable organic solvent such as methyl tert-butyl ether (MTBE) (2 x 5 volumes).

  • Wash the combined organic layers with brine (5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1,3-difluoro-5-methoxybenzene as a colorless oil.

Scientific Rationale:

The choice of sodium methoxide in methanol provides a straightforward and cost-effective method for the methoxy-de-fluorination. The fluorine atom is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by other electron-withdrawing fluorine atoms.[2] This reaction is generally high-yielding and scalable.

ParameterValueRationale
Solvent MethanolServes as both the solvent and the source of the methoxide nucleophile (in conjunction with a base).
Base Sodium MethoxideA strong, non-hindered base that readily forms the methoxide anion.
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Work-up Aqueous Quench & ExtractionStandard procedure to remove inorganic salts and isolate the organic product.
Purification Vacuum DistillationEffective for purifying liquid products on a large scale.
Step 2: Synthesis of 2-Bromo-1,3-difluoro-5-methoxybenzene

The second step is the regioselective bromination of the electron-rich aromatic ring. The methoxy group is an ortho-, para-director. In this case, the two ortho positions are sterically hindered by the adjacent fluorine atoms, and the para position is already substituted with a fluorine atom. Therefore, bromination is directed to one of the two equivalent positions ortho to the methoxy group.

Reaction Scheme:

Protocol:

  • To a stirred solution of 1,3-difluoro-5-methoxybenzene (1.0 equivalent) in acetonitrile (5 volumes) at 0 °C, slowly add concentrated sulfuric acid (0.5 equivalents).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water (10 volumes).

  • Extract the product with dichloromethane (2 x 5 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (5 volumes) and then with brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-1,3-difluoro-5-methoxybenzene.

Scientific Rationale:

N-bromosuccinimide in the presence of a strong acid like sulfuric acid is a common and effective reagent for the bromination of activated aromatic rings. The acid protonates NBS, generating a more electrophilic bromine species. The regioselectivity is controlled by the directing effect of the methoxy group.

ParameterValueRationale
Brominating Agent N-Bromosuccinimide (NBS)A solid, easy-to-handle source of electrophilic bromine.
Acid Catalyst Sulfuric AcidActivates NBS to generate a more potent electrophile.
Solvent AcetonitrileA polar aprotic solvent that is inert under the reaction conditions.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermicity of the reaction.
Purification Column ChromatographyNecessary to separate the desired product from any regioisomers or unreacted starting material.
Step 3: Synthesis of this compound

The final step is the construction of the morpholine ring via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[3][4]

Reaction Scheme:

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Add anhydrous toluene (10 volumes) and stir the mixture for 10-15 minutes at room temperature.

  • Add 2-bromo-1,3-difluoro-5-methoxybenzene (1.0 equivalent) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Scientific Rationale:

The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields. XPhos is a bulky, electron-rich phosphine ligand that is often effective for the coupling of challenging substrates.[3] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

ParameterValueRationale
Catalyst System Pd2(dba)3 / XPhosA common and effective catalyst system for Buchwald-Hartwig amination.
Base Sodium tert-butoxideA strong, non-nucleophilic base to facilitate the catalytic cycle.
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 100-110 °CNecessary to drive the reaction to completion.
Purification Column ChromatographyTo isolate the final product in high purity.

Process Safety Considerations

  • 1,3,5-Trifluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide: Lachrymator and corrosive. Avoid inhalation of dust and contact with skin.

  • Sulfuric Acid: Highly corrosive. Add slowly and with cooling.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and flammable solid. Handle in a glove box or under an inert atmosphere.

  • All reactions should be performed in a well-ventilated fume hood by trained personnel.

Characterization Data

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note details a robust and scalable three-step synthesis for this compound. The chosen synthetic route relies on well-established and scalable chemical transformations, including nucleophilic aromatic substitution, electrophilic bromination, and palladium-catalyzed C-N bond formation. By providing a detailed protocol and the underlying scientific rationale, this guide aims to facilitate the efficient and reliable production of this valuable building block for research and drug development.

References

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Université catholique de Louvain. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Tan, C. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

  • de Souza, A. C. C., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available at: [Link]

  • Organometallics. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Google Patents. (1999). WO/1999/018057 PREPARATION OF DIARYL ETHER BY CONDENSATION REACTIONS.
  • SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

Sources

Application Notes & Protocols: 2-(2,4-Difluoro-6-methoxyphenyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-(2,4-Difluoro-6-methoxyphenyl)morpholine is not extensively documented in publicly available scientific literature as of the last update. Therefore, this guide is constructed based on an expert analysis of its core structural motifs—the 2-aryl-morpholine scaffold and the 2,4-difluoro-6-methoxy phenyl group. The protocols and applications described herein are predictive and based on established principles in medicinal chemistry, providing a strategic framework for its investigation as a novel chemical entity.

Introduction: The 2-Aryl-Morpholine Scaffold as a Privileged Structure

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties upon bioactive molecules.[1][2] Its inclusion in a drug candidate can enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier, all while serving as a versatile synthetic handle.[2] When substituted at the 2-position with an aryl group, the resulting scaffold gives rise to a diverse range of pharmacological activities, including analgesic, anti-inflammatory, and potent central nervous system (CNS) effects.[3]

The specific compound of interest, this compound, combines this valuable morpholine core with a uniquely substituted phenyl ring. The electronic and steric properties of this ring—driven by two electron-withdrawing fluorine atoms and an electron-donating methoxy group—suggest a high potential for targeted biological activity. Fluorine substitution is a well-established strategy to modulate metabolic stability and receptor binding affinity, while the methoxy group can serve as a critical hydrogen bond acceptor.[4] This document provides a detailed guide to the prospective synthesis, potential applications, and experimental evaluation of this compound.

Rationale for Investigation & Potential Therapeutic Targets

The substitution pattern on the phenyl ring provides critical clues to the potential therapeutic applications of this compound. Analysis of existing drugs and clinical candidates with similar structural features allows for a logical deduction of high-probability biological targets.

  • Oncology (Kinase Inhibition): The presence of a di-fluoro-methoxy-phenyl moiety is noted in potent inhibitors of the MEK kinase pathway, a critical signaling cascade in many cancers.[5] The fluorine atoms can enhance binding affinity within the ATP pocket, making kinase inhibition a primary avenue for investigation.

  • Central Nervous System Disorders: Phenyl-morpholine derivatives are well-represented among CNS-active agents. For instance, (S)-(4-fluorophenyl)morpholine is a core component of potent neurokinin-1 (NK-1) receptor antagonists used in the treatment of emesis and depression.[6] Furthermore, compounds like Reboxetine, which features an ethoxy-phenoxy group, are selective norepinephrine reuptake inhibitors (NRIs).[7] This precedent suggests the title compound could be a valuable candidate for neurological or psychiatric indications.

The following diagram illustrates the logical framework for prioritizing these therapeutic areas.

G cluster_scaffold Core Scaffold Analysis cluster_components Structural Component Breakdown cluster_precedent Medicinal Chemistry Precedent cluster_hypothesis Hypothesized Therapeutic Areas A This compound B 2-Aryl-Morpholine Core (Privileged Scaffold) A->B deconstruct C 2,4-Difluoro-6-Methoxy Phenyl Group (Key Substitutions) A->C deconstruct D Analogs (e.g., Reboxetine, Aprepitant) show high CNS activity B->D leads to E Difluoro-methoxy-phenyl moiety found in MEK Kinase Inhibitors C->E is present in F Neuroscience / CNS Disorders (e.g., Depression, Anxiety, Pain) D->F suggests G Oncology (e.g., Kinase Inhibition) E->G suggests

Caption: Synthetic workflow for the target compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1-(2,4-difluoro-6-methoxyphenyl)ethan-1-one

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 2-aminoethan-1-ol (Ethanolamine)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Protocol for Step 1: Synthesis of Intermediate 2

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-difluoro-6-methoxyphenyl)ethan-1-one (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone (Intermediate 2). This intermediate is often used in the next step without further purification.

Protocol for Step 2: Synthesis of the Target Compound

  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous ethanol.

  • To this solution, add 2-aminoethan-1-ol (2.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application Protocol: In Vitro Kinase Inhibition Assay

Given the structural similarity to known kinase inhibitors, a primary application for this compound is screening for kinase inhibitory activity. The following is a generalized protocol for a fluorescence-based kinase binding assay, which measures the ability of a test compound to displace a fluorescent tracer from the ATP binding site of a kinase.

Assay Workflow Diagram

G A Prepare Reagents: 1. Kinase Enzyme 2. Fluorescent Tracer 3. Test Compound Dilution Series B Dispense Reagents into 384-well Assay Plate: - Kinase + Buffer - Test Compound / DMSO Control - Tracer A->B Step 1 C Incubate at Room Temperature (e.g., 60-90 minutes) B->C Step 2 D Read Plate on a Fluorescence Polarization (FP) or TR-FRET Reader C->D Step 3 E Data Analysis: Plot FP/FRET Signal vs. [Compound] D->E Step 4 F Calculate IC50 Value E->F Step 5

Caption: Workflow for a generic kinase inhibition assay.

Step-by-Step Protocol

Materials and Reagents:

  • Kinase of interest (e.g., MEK1, BRAF)

  • Kinase-specific fluorescent tracer (ligand)

  • Assay buffer (specific to the kinase, typically contains HEPES, MgCl₂, EGTA, and Brij-35)

  • 384-well, low-volume, black assay plates

  • Test compound (dissolved in 100% DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • DMSO (for negative controls)

  • Fluorescence plate reader capable of measuring fluorescence polarization or TR-FRET.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution (e.g., 10 mM in DMSO) in DMSO. A typical 11-point, 3-fold serial dilution is recommended, starting from 1 mM.

  • Reagent Preparation: Prepare working solutions of the kinase and the fluorescent tracer in the assay buffer at concentrations recommended by the assay manufacturer (typically 2X the final desired concentration).

  • Assay Plate Setup:

    • Add 5 µL of the 2X kinase solution to each well of the 384-well plate.

    • Add 100 nL of the serially diluted test compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells. The final volume will be 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

  • Plate Reading: Read the plate on a compatible fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Data Interpretation & Hypothetical Structure-Activity Relationship (SAR)

The following table presents hypothetical data from a kinase inhibition screen to illustrate how SAR could be developed for this scaffold.

Compound IDR₂R₄R₆Kinase IC₅₀ (nM)
Target Compound F F OCH₃ 50
Analog AHFOCH₃250
Analog BFHOCH₃300
Analog CFFH800
Analog DClClOCH₃75
Analog EFFOC₂H₅120

Interpretation:

  • Role of Fluorine: The hypothetical data suggests that both fluorine atoms at the R₂ and R₄ positions are crucial for potency (compare Target Compound to Analogs A and B). The difluoro substitution likely provides key interactions within the kinase active site or alters the pKa of the molecule favorably.

  • Role of Methoxy Group: The methoxy group at R₆ also appears critical for activity (compare Target Compound to Analog C). It may be acting as a hydrogen bond acceptor or providing necessary steric bulk to orient the molecule correctly.

  • Further Optimization: Replacing fluorine with chlorine (Analog D) maintains good, but slightly reduced, activity, suggesting that a halogen at these positions is important. Extending the alkoxy chain (Analog E) reduces potency, indicating that the small size of the methoxy group is optimal.

Conclusion and Future Directions

While this compound remains a novel chemical entity, a thorough analysis of its constituent parts strongly suggests its potential as a valuable scaffold in medicinal chemistry. The combination of the privileged morpholine core with the electronically tuned difluoro-methoxy-phenyl group makes it a prime candidate for investigation as a kinase inhibitor for oncology or as a modulator of CNS receptors. The protocols provided herein offer a clear and actionable starting point for its synthesis and initial biological characterization. Future work should focus on confirming its activity in primary assays and then expanding to cell-based and in vivo models to validate these initial findings.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Yakugaku Zasshi. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)
  • Federal Register. (2003). Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Google Patents. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • Google Patents. (n.d.). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • PubMed. (2020).
  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.
  • Regulations.gov. (2021).
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • NCBI. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • David Dolphin. (n.d.).

Sources

Advanced Formulation Strategies for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide details the formulation strategy for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a lipophilic weak base belonging to the 2-aryl-morpholine class.[1] Structurally, this compound presents specific physicochemical challenges typical of BCS Class IIb (Low Solubility, High Permeability, Weak Base) molecules.

Structural Structure-Property Relationship (SPR)[1]
  • Morpholine Ring (Secondary Amine): The nitrogen center provides a pKa of approximately 8.2–8.6 .[1] This dictates high solubility in gastric fluid (pH 1.[1]2) but rapid precipitation in the intestinal environment (pH 6.8), leading to variable bioavailability.

  • 2,4-Difluoro Substitution: These electron-withdrawing groups lower the electron density of the phenyl ring, increasing lipophilicity (LogP ~2.5–3.0) and metabolic stability against aromatic hydroxylation.[1]

  • 6-Methoxy Group: Provides steric bulk and a weak hydrogen bond acceptor site.[1] While it aids slightly in solvation compared to a methyl group, it does not overcome the overall lipophilicity of the scaffold.

Development Goal: The primary formulation objective is to prevent intestinal precipitation and maintain supersaturation during the gastric-to-intestinal transition.[1]

Pre-Formulation Characterization Protocols

Before formulation design, the compound's "solubility cliff" must be mapped.

Protocol A: pH-Dependent Solubility Profiling

Objective: Determine the pH at which the compound precipitates (pH_max).

Materials:

  • API: this compound (Free Base).[1]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), FaSSIF (Fasted State Simulated Intestinal Fluid).

Procedure:

  • Excess Addition: Add excess API (approx. 50 mg) to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

  • Analysis: Dilute filtrate with Mobile Phase and quantify via HPLC-UV (254 nm).

  • Data Output: Plot Solubility (mg/mL) vs. pH.

    • Expected Result: High solubility (>10 mg/mL) at pH 1.2; Low solubility (<0.1 mg/mL) at pH 6.8.[1]

Protocol B: Intrinsic Dissolution Rate (IDR)

Objective: Differentiate between salt forms during screening. Method: Wood’s Apparatus (rotating disk).[1]

  • Compress 100 mg of pure API (or Salt) into a disk (2000 psi, 1 min).

  • Rotate at 100 rpm in 900 mL 0.1N HCl at 37°C.

  • Sample at 5, 10, 15, 20, 30 min.

  • Criterion: An IDR > 1 mg/min/cm² usually indicates no immediate bioavailability issues in the stomach.[1]

Salt Selection Strategy

For morpholine bases, salt formation is the first-line strategy to improve dissolution.

Recommended Counter-ions:

  • Hydrochloride (HCl): Standard first choice.[1] Risk:[1][2] Common ion effect in stomach; potential hygroscopicity for secondary amines.[1]

  • Mesylate (Methanesulfonate): Often yields non-hygroscopic, high-melting salts for lipophilic bases.[1]

  • L-Tartrate: Good buffering capacity; often forms stable hydrates.[1]

Visualization: Salt Screening Workflow

SaltScreening Start Start: Free Base (Morpholine derivative) Step1 1. Counter-ion Selection (HCl, Mesylate, Tartrate, Fumarate) Start->Step1 Step2 2. Solvent Screening (EtOH, IPA, Acetone/Water) Step1->Step2 Step3 3. Crystallization (Cooling/Anti-solvent) Step2->Step3 Decision1 Crystalline Solid? Step3->Decision1 Fail Oil/Gum (Try amorphous path) Decision1->Fail No Success Solid Isolated Decision1->Success Yes Step4 4. Characterization (XRPD, DSC, TGA, Hygroscopicity) Success->Step4 Decision2 Stable & Non-Hygroscopic? Step4->Decision2 Final Lead Salt Candidate Decision2->Final Yes Back Re-screen Counter-ions Decision2->Back No Back->Step1

Caption: Iterative salt screening workflow focusing on crystallinity and hygroscopicity.

Formulation Strategies (Oral Delivery)

Given the "parachute" requirement (dissolve in acid, stay in solution in neutral pH), two primary strategies are recommended.

Strategy A: pH-Modified Immediate Release (The "Micro-environment" Approach)

Logic: Incorporate an acidifier in the tablet matrix to maintain a local acidic pH around the dissolving drug particle, preventing precipitation in the small intestine.

Formulation Table:

Component Function % w/w Material Recommendation
API (Salt) Active 20-30% Mesylate or HCl salt
Citric Acid / Fumaric Acid pH Modifier 10-15% Fine powder (micronized)
Microcrystalline Cellulose Diluent 40-50% Avicel PH-102
Croscarmellose Sodium Disintegrant 3-5% Ac-Di-Sol

| Magnesium Stearate | Lubricant | 0.5-1% | Vegetable grade |[1][3][4][5][6]

Manufacturing Protocol (Direct Compression):

  • Blending: Blend API, Citric Acid, and MCC for 15 mins (V-blender).

  • Lubrication: Add Magnesium Stearate; blend for 2 mins.

  • Compression: Compress to hardness 10-12 kP.

  • Coating: Apply HPMC-based seal coat to prevent acid irritation in the esophagus.[1]

Strategy B: Amorphous Solid Dispersion (ASD)

Logic: If the salt form precipitates too rapidly in FaSSIF (pH 6.5), an ASD is required to "spring" the drug into solution and polymer "parachutes" to inhibit crystallization.

Polymer Selection:

  • HPMC-AS (Hypromellose Acetate Succinate): The gold standard for basic drugs.[1] It is insoluble in the stomach (protecting the drug) and dissolves at pH > 5.5, releasing the drug in the intestine while inhibiting precipitation via specific drug-polymer interactions (hydrogen bonding between polymer -COOH and morpholine -NH).

Protocol: Hot Melt Extrusion (HME)

  • Pre-mix: Mix API (Free Base) and HPMC-AS (L-grade) in a 1:3 ratio.[1]

  • Extrusion: Feed into a twin-screw extruder (e.g., Leistritz 18mm).

    • Zone 1-2: 50°C (Feeding)

    • Zone 3-4: 120°C (Melting - ensure T < degradation of API)

    • Die Temp: 130°C[1]

  • Cooling: Air-cool the extrudate strand on a conveyor.

  • Milling: Pulverize extrudate into granules (< 500 µm).

  • Downstream: Blend granules with extra-granular excipients (Lactose, CCS, MgSt) and compress.

Stability-Indicating Analytical Method

To ensure formulation integrity, a robust HPLC method is required.[1]

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge - stable at high pH, though low pH is preferred here).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (aromatic ring absorption).[1]

  • Temperature: 40°C.[1]

Degradation Pathways to Monitor:

  • N-Oxidation: Morpholine nitrogen is susceptible to oxidation (N-oxide formation).[1] Mitigation: Use antioxidants (BHT) if observed.[1]

  • Demethylation: The methoxy group may undergo hydrolysis under extreme acidic stress (rare, but monitor).[1]

Formulation Decision Matrix

FormulationDecision Input API Characterization SolubilityCheck Solubility in FaSSIF (pH 6.5) > Dose? Input->SolubilityCheck Simple Standard Tablet (Direct Compression) SolubilityCheck->Simple Yes SaltCheck Does Salt improve FaSSIF solubility? SolubilityCheck->SaltCheck No SaltForm Salt Formulation + Acidifier SaltCheck->SaltForm Yes LogPCheck LogP > 4? SaltCheck->LogPCheck No ASD Amorphous Solid Dispersion (HME/SD) Lipid Lipid Formulation (SEDDS) LogPCheck->ASD No (Class IIb) LogPCheck->Lipid Yes (Very Lipophilic)

Caption: Decision tree for selecting the optimal formulation technology based on solubility and lipophilicity.

References

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services.[1] Link

  • Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 65(1), 315–499. Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Organic Chemistry Portal. (2024).[1] Morpholine Synthesis and Properties. Link

  • PubChem. (2024).[1][6] Compound Summary: 2-Phenylmorpholine derivatives. National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

Recrystallization solvents for high-purity 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a critical pharmacophore often utilized in the synthesis of FGFR inhibitors (e.g., Pemigatinib intermediates) or similar kinase inhibitors.[1][2]

The Core Challenge: This molecule belongs to the class of C-substituted phenylmorpholines .[2] As a free base, it possesses a "frustrated" solubility profile: the morpholine ring is polar and basic, while the difluoro-methoxy-phenyl ring is lipophilic.[1][2] This often leads to the material existing as a viscous oil or a low-melting solid, making direct recrystallization of the free base notoriously difficult ("oiling out").[2]

The Solution: While we provide solvent systems for the free base, we strongly recommend purification via salt formation (Hydrochloride or Oxalate) . This transforms the kinetic oil into a thermodynamic crystal lattice, allowing for the rejection of regioisomers and defluorinated impurities.

Part 1: Solvent Selection Matrix

Q: Which solvent system should I use for the Free Base vs. the Salt?

A: Use the table below to select your system based on the current state of your material.

FormPrimary SolventAnti-SolventRatio (v/v)OutcomeMechanism
Free Base Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5White/Off-white SolidPolarity gradient forces the lipophilic aryl ring to stack.[1][2]
Free Base MTBE Hexane 1:4Crystalline PowderMTBE solubilizes the amine; Hexane drives nucleation.
HCl Salt Isopropanol (IPA) None (or cold IPA) N/AHigh Purity NeedlesProtic solvent stabilizes the ionic pair; impurities stay in mother liquor.[2]
Oxalate Salt Methanol Acetone 1:2Dense PrismsMethanol dissolves the polar salt; Acetone acts as a polar aprotic anti-solvent.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[2] They are excellent for dissolution but often trap the amine as a solvate or prevent lattice formation due to high solubility.

Part 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1][2] This is common with fluorinated amines.[2]

The Protocol to Fix Oiling Out:

  • The "Cloud Point" Reheat:

    • Heat the mixture until the oil redissolves completely.

    • Add 5-10% more of your Primary Solvent (e.g., EtOAc).[2]

    • Cool very slowly (1°C/min).[2] Rapid cooling favors amorphous oil formation.[2]

  • Seeding (The Nucleation Trick):

    • If you have any solid crystals from a previous batch (even impure ones), add a "seed" crystal at 5-10°C above the expected crystallization temperature.[2]

    • This provides a template for the lattice, bypassing the energy barrier of nucleation.

  • The "Trituration" Rescue:

    • If the oil persists, decant the supernatant solvent.

    • Add cold Diisopropyl Ether (DIPE) or Pentane .[2]

    • Vigorously stir/scratch the flask wall with a glass rod. The mechanical stress often induces crystallization of the oil into a solid.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision logic for purifying this specific morpholine derivative, distinguishing between Free Base and Salt routes.

Recrystallization_Workflow Start Crude this compound CheckState Physical State check Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Usually Solid Low Melting Solid CheckState->Solid Rarely Decision Purity Requirement? Oil->Decision Solid->Decision RouteA Route A: Free Base Recryst. (Solvent: EtOAc/Heptane) Decision->RouteA Standard (>95%) RouteB Route B: Salt Formation (Recommended) (HCl or Oxalate) Decision->RouteB High Purity (>99%) ProcessA 1. Dissolve in min. hot EtOAc (50°C) 2. Add Heptane until turbid 3. Slow cool to 0°C RouteA->ProcessA ProcessB 1. Dissolve in IPA or EtOH 2. Add 1.1 eq HCl (in IPA/Dioxane) 3. Cool to 0-5°C 4. Filter white precipitate RouteB->ProcessB ResultA Product: Free Base (Risk: Oiling Out, Lower Purity) ProcessA->ResultA ResultB Product: Crystalline Salt (High Purity >99%, Stable) ProcessB->ResultB ResultA->ResultB Optional: Convert to Salt if purity fails

Caption: Decision matrix for solvent selection and salt formation. Route B (Salt Formation) is the industry standard for rejecting fluorinated regioisomers.[2]

Part 4: Detailed Experimental Protocol

Objective: Purification of this compound via HCl Salt Formation . Why: This method effectively rejects the des-fluoro impurity and the regioisomer (2,6-difluoro isomer) which often co-elute in chromatography.[2]

Reagents:
  • Crude Morpholine derivative (10 g)

  • Isopropanol (IPA) - HPLC Grade[1][2]

  • 4M HCl in Dioxane or 5-6M HCl in IPA[2]

Step-by-Step Methodology:
  • Dissolution:

    • Charge the crude oil/solid (10 g) into a 250 mL round-bottom flask.

    • Add IPA (50 mL) (5 volumes).

    • Heat to 45-50°C with stirring until fully dissolved. Note: Do not boil.

  • Salt Formation:

    • While stirring at 40°C, add the HCl solution dropwise over 20 minutes.

    • Stoichiometry: Target 1.1 equivalents of HCl.[2]

    • Observation: The solution will warm slightly (exothermic).[2] A white precipitate should begin to form after ~50% addition.[2]

  • Crystallization (The Critical Step):

    • Once addition is complete, maintain stirring at 40°C for 30 minutes (Ostwald ripening).

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Once at RT, place the flask in an ice bath (0-5°C) for 1 hour.

  • Filtration & Washing:

    • Filter the white solid using a Büchner funnel.

    • Wash: Rinse the filter cake with cold IPA (10 mL) followed by n-Heptane (20 mL) . The heptane wash helps remove residual acidity and dries the crystal surface.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85-90%[2]

    • Expected Purity: >99.5% (HPLC).[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of IPA? A: Yes. Ethanol (EtOH) is a stronger solvent than IPA.[2] If you use EtOH, you may need to reduce the volume (3 vol instead of 5 vol) or add an anti-solvent (like Et2O or MTBE) to drive the yield.[2] IPA is preferred because its lower solubility for the salt maximizes yield without compromising purity.

Q: I need the Free Base for the next reaction. How do I reverse the salt? A: Simply suspend the purified HCl salt in a biphasic mixture of Dichloromethane (DCM) and Saturated Aqueous NaHCO3 . Stir until the solid dissolves. Separate the organic layer, dry over MgSO4, and evaporate. You will obtain the high-purity free base as an oil/solid.[2]

Q: What about Chiral Purity? A: This molecule has a chiral center at the morpholine C2 position.

  • If you are synthesizing a specific enantiomer (e.g., for Pemigatinib), standard recrystallization will not improve enantiomeric excess (ee) unless you use a Chiral Resolving Agent .[1][2]

  • Recommendation: Instead of HCl, use L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol to preferentially crystallize one enantiomer.[1][2]

References
  • Incyte Corporation. (2017).[2] Heterocyclic compounds as inhibitors of FGFR. U.S. Patent No.[2] 9,611,267.[2] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the synthesis and purification of substituted morpholine intermedi
  • Kocienski, P. (2021).[2][3][4] Synthesis of Pemigatinib. Synfacts, 17(10), 1076.[3]

    • Context: detailed breakdown of the reductive amination and purific
  • Zubrick, J. W. (2016).[2] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (10th ed.).[2] Wiley.[2]

    • Context: Authoritative source on "Oiling Out" phenomena and seeding techniques (Chapter 13).[2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2]

    • Context: Industrial standards for salt selection (HCl vs. Oxalate) to improve physical properties of amine intermediates.[2]

Sources

Validation & Comparative

An Application Scientist's Guide to the LC-MS Analysis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine: Fragmentation Pathways and Methodological Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated liquid chromatography-mass spectrometry (LC-MS) behavior of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine. In the absence of a dedicated spectral library entry for this specific molecule, this document synthesizes foundational mass spectrometry principles and data from analogous structures to predict its fragmentation pattern. We will explore the rationale behind method development for this class of polar compounds, present a robust experimental protocol, and compare the insights derived from LC-MS with those from alternative analytical techniques.

Theoretical Foundation: Predicting Fragmentation

The structure of this compound presents several likely sites for fragmentation under collision-induced dissociation (CID). The most probable fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.[1][2] The primary sites for bond cleavage are the morpholine ring, the bond connecting the two ring systems, and the methoxy group on the phenyl ring.

The molecular weight of this compound (C₁₁H₁₃F₂NO₂) is 229.22 g/mol . In positive-ion electrospray ionization (ESI), we anticipate a strong protonated molecule [M+H]⁺ at an m/z of 230.14.

Key Predicted Fragmentation Pathways:

  • Cleavage of the Morpholine Ring: The morpholine ring is susceptible to ring-opening followed by fragmentation. A common pathway for cyclic amines involves alpha-cleavage adjacent to the nitrogen atom, which is a primary mode of fragmentation for aliphatic amines.[3] This can lead to the formation of stable iminium ions.

  • Scission of the Phenyl-Morpholine Bond: The C-C bond connecting the phenyl and morpholine rings is a likely point of cleavage. This would result in two primary fragments: the morpholine cation and the difluoro-methoxyphenyl radical, or vice-versa, depending on charge retention.

  • Loss of Neutral Fragments from the Phenyl Ring: The methoxy group can be lost as a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), a pattern observed in aromatic ketones and ethers.[3] Additionally, the expulsion of difluorocarbene has been noted in the fragmentation of polyfluorophenyl cations.[4]

These predicted pathways are visualized in the diagram below.

G cluster_main Predicted Fragmentation of this compound cluster_path1 Pathway 1: Morpholine Ring Cleavage cluster_path2 Pathway 2: Phenyl-Morpholine Scission cluster_path3 Pathway 3: Phenyl Ring Fragmentation parent [M+H]⁺ m/z 230.14 (C₁₁H₁₄F₂NO₂)⁺ loss1 - C₆H₄F₂O parent->loss1 loss2 - C₇H₅F₂O parent->loss2 loss3 - •CH₃ parent->loss3 frag1 Fragment A m/z 100.08 (C₅H₁₀NO)⁺ loss1->frag1 α-cleavage frag2 Fragment B m/z 86.06 (C₄H₈NO)⁺ loss2->frag2 C-C Scission frag3 Fragment C m/z 215.12 [M+H - CH₃]⁺ loss4 - CO frag3->loss4 frag4 Fragment D m/z 187.12 [Fragment C - CO]⁺ loss3->frag3 loss4->frag4

Caption: Predicted major fragmentation pathways for protonated this compound.

A Self-Validating LC-MS/MS Protocol

The analysis of polar compounds like our target molecule presents a challenge for traditional reversed-phase (RP) chromatography due to poor retention.[5][6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique. The following protocol is designed to provide robust retention and high-quality mass spectral data.

Experimental Workflow

Caption: A typical experimental workflow for the LC-MS/MS analysis of a polar small molecule.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL in a solvent mixture of 90:10 (v/v) acetonitrile/water. This high organic content is crucial for good peak shape in HILIC.

    • Filter the sample through a 0.22 µm PTFE filter before injection.

  • Liquid Chromatography (HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm. Amide-bonded phases provide excellent retention and selectivity for a wide range of polar compounds.

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid. The buffer is essential for reproducible chromatography and efficient ionization.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.5 min: 50% B

      • 6.0 min: 95% B

      • 8.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: HILIC operates on a principle of partitioning the analyte between a water-enriched layer on the stationary phase surface and a high-organic mobile phase. This provides retention for polar molecules that would otherwise elute in the void volume on a C18 column.[6]

  • Mass Spectrometry (Q-TOF):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The morpholine nitrogen is a basic site readily accepting a proton.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V. Optimization of this voltage is critical to prevent in-source fragmentation while maintaining ion transmission.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow (N₂): 800 L/Hr.

    • Desolvation Temperature: 450 °C.

    • Acquisition Mode:

      • MS¹ (Full Scan): Scan range of m/z 50-500 to detect the [M+H]⁺ precursor ion.

      • MS² (Tandem MS): Product ion scan of the precursor at m/z 230.14. A collision energy ramp (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum. Accurate mass measurements from a TOF analyzer allow for high-confidence chemical formula elucidation of fragment ions.[7]

Expected Data and Interpretation

The analysis should yield a sharp chromatographic peak for the analyte. The full scan mass spectrum will confirm the presence of the protonated molecule at m/z 230.14. The tandem mass spectrum (MS/MS) is where the structural information is revealed.

Predicted Fragment Ion Proposed m/z Proposed Formula Origin Pathway
[M+H]⁺ 230.14[C₁₁H₁₄F₂NO₂]⁺Precursor Ion
Fragment A 100.08[C₅H₁₀NO]⁺Morpholine Ring Cleavage
Fragment B 86.06[C₄H₈NO]⁺Phenyl-Morpholine Scission
Fragment C 215.12[C₁₀H₁₁F₂NO₂]⁺Loss of Methyl Radical
Fragment D 187.12[C₉H₁₁F₂NO]⁺Loss of Methyl then CO

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for this analysis, other techniques provide complementary information. The choice of technique depends on the specific research question, such as definitive structure confirmation versus routine quantification.

Technique Strengths Limitations Application for this Analyte
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural fragmentation data; ideal for complex matrices.[5][8]Fragmentation can be complex and may not fully define stereochemistry or isomer positions without standards.Ideal for identification, confirmation, and quantification in biological or chemical samples.
Nuclear Magnetic Resonance (NMR) Provides definitive structural information, including atom connectivity and stereochemistry.Lower sensitivity than MS; requires larger amounts of pure sample; not typically coupled with chromatography.The gold standard for de novo structure elucidation of the pure, synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds.The analyte is non-volatile and polar, requiring derivatization to improve volatility, which adds complexity and potential for artifacts.[8]Not the preferred method due to the analyte's polarity and non-volatility.
Infrared (IR) Spectroscopy Provides information on functional groups present in the molecule.Does not provide detailed connectivity or molecular weight information; limited use for complex mixture analysis.Useful for confirming the presence of key functional groups (C-O, C-F, N-H, aromatic C=C) in the pure substance.

Conclusion

The structural elucidation of novel or uncharacterized small molecules is a foundational task in pharmaceutical research. By leveraging a deep understanding of mass spectrometric fragmentation principles, a robust analytical method for this compound can be developed even without pre-existing data. The proposed HILIC-MS/MS method provides a reliable framework for retaining, detecting, and structurally characterizing this polar compound. The predicted fragmentation pattern, centered on the cleavage of the morpholine ring and scission at the phenyl-morpholine bond, offers a clear set of signature ions for identification. When compared to other techniques, LC-MS/MS provides an unparalleled combination of sensitivity, selectivity, and structural insight, making it the premier tool for analyzing this class of compounds in complex research settings.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

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  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

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  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

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X-ray crystallography data for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the X-ray crystallographic data for several key phenylmorpholine derivatives. As the precise three-dimensional arrangement of atoms is fundamental to understanding molecular interactions and guiding drug design, this document serves as a crucial resource for researchers working with this privileged scaffold. While crystallographic data for the specific compound 2-(2,4-Difluoro-6-methoxyphenyl)morpholine is not publicly available, this guide establishes a baseline for comparison by examining structurally related analogs.

We will delve into the solid-state conformations and packing arrangements of three comparators: the foundational 4-Phenylmorpholine , and two psychoactive substituted analogs, trans-3-Fluorophenmetrazine (3-FPM) and trans-4-Methylphenmetrazine (4-MPM) . By contrasting these structures, we can elucidate the impact of substitution on the phenyl and morpholine rings, offering predictive insights for novel derivatives.

The Decisive Role of X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the crystalline solid state. The method relies on the diffraction of X-rays by the ordered array of atoms within a crystal.[1][2] Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the precise coordinates of each atom can be determined. This provides invaluable data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

For drug development professionals, this information is paramount. The specific conformation of a molecule can dictate its ability to bind to a biological target, influencing its efficacy and selectivity. Furthermore, understanding the crystal packing can inform on physicochemical properties such as solubility and stability, which are critical for formulation and bioavailability.

Comparative Analysis of Phenylmorpholine Crystal Structures

The following table summarizes the key crystallographic parameters for our three comparator compounds. This data has been sourced from the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), the world's primary repositories for small-molecule crystal structures.

Parameter 4-Phenylmorpholine trans-3-Fluorophenmetrazine (3-FPM) trans-4-Methylphenmetrazine (4-MPM)
Chemical Formula C₁₀H₁₃NOC₁₁H₁₄FNO·HClC₁₂H₁₇NO·HCl
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 11.085(2)11.238(2)11.456(3)
b (Å) 5.7950(10)12.457(3)8.013(2)
c (Å) 14.159(3)8.324(2)13.987(4)
α (°) 909090
β (°) 109.43(3)94.63(3)99.14(3)
γ (°) 909090
Volume (ų) 856.9(3)1159.2(4)1269.1(6)
Z 444
Temperature (K) 293100100
R-factor (R1) 0.0570.0410.052
Data Source COD: 7704780CCDC: 1476403CCDC: 1543789
Key Structural Observations:
  • Morpholine Ring Conformation : In all three structures, the morpholine ring adopts a stable chair conformation . This is the expected low-energy conformation for a six-membered saturated heterocycle, minimizing steric strain. The specific puckering parameters will differ slightly based on the substituents.

  • Substituent Orientation : In both trans-3-FPM and trans-4-MPM, the phenyl group at the 2-position and the methyl group at the 3-position are in a trans-diaxial or trans-diequatorial arrangement relative to each other, which is a critical determinant of their pharmacological activity. The crystallographic data confirms the trans configuration for these psychoactive substances.[3][4]

  • Impact of Substitution on Packing : The presence and position of substituents on the phenyl ring, as well as the methylation of the morpholine ring, significantly influence the intermolecular interactions and the overall crystal packing. These differences are reflected in the distinct unit cell parameters and space groups. For instance, the hydrochloride salts of 3-FPM and 4-MPM will exhibit hydrogen bonding patterns involving the chloride ion and the morpholine nitrogen, which are absent in the free base structure of 4-phenylmorpholine.

Understanding the Experimental Data: A Primer

To fully appreciate the data presented, it is essential to understand some key crystallographic terms:

  • Crystal System and Space Group : These describe the symmetry of the crystal lattice. The crystal system refers to one of seven basic shapes for the unit cell, while the space group provides a more detailed description of the symmetry elements within the unit cell.

  • Unit Cell Parameters (a, b, c, α, β, γ) : These define the dimensions and angles of the unit cell, the fundamental repeating block of the crystal.

  • Z : This is the number of molecules per unit cell.

  • Resolution : This is a measure of the level of detail obtained from the diffraction experiment. A lower value in Angstroms (Å) indicates higher resolution and a more precise structure.

  • R-factor (R1) : The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental diffraction data.[5] A lower R-factor indicates a better fit of the model to the data. For small molecules, a value below 0.05 is considered excellent, while a value between 0.05 and 0.10 is generally acceptable.

The trustworthiness of a crystal structure is validated by these quality metrics. A low R-factor, combined with high-resolution data, gives researchers high confidence in the atomic coordinates and the derived geometric parameters.

Experimental Protocols: A Standardized Workflow

The determination of a crystal structure follows a well-established workflow. The protocols described here represent a generalized yet standard approach for the analysis of small organic molecules like phenylmorpholine derivatives.

Single Crystal Growth

The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.4 mm in size.

  • Method : Slow evaporation of a saturated solution is a common technique.

  • Solvents : A range of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane) should be screened to find conditions that promote slow, ordered crystal growth.

  • Procedure :

    • Dissolve the purified compound in a suitable solvent or solvent system to near saturation at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

    • Monitor for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Instrumentation : A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used.

  • Procedure :

    • A single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

    • The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Software : Standard crystallographic software packages (e.g., SHELX, Olex2) are used for this process.

  • Procedure :

    • Data Reduction and Integration : The diffraction spots on the images are integrated to determine their intensities. These intensities are then corrected for various experimental factors.

    • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement : The atomic positions and their displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed diffraction data and the data calculated from the model. The R-factor is used to monitor the progress of the refinement.

    • Validation : The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically deposited in a public database in the Crystallographic Information File (CIF) format.

Visualizing the Process and Logic

Diagrams created using Graphviz help to visualize the experimental workflow and the logical relationships in crystallography.

G Refinement Structure Refinement Observed Data (Fo) Calculated Data (Fc) Comparison Compare Fo and Fc Refinement->Comparison R_Factor Calculate R-Factor Comparison->R_Factor Decision Is R-factor low enough? R_Factor->Decision Adjust Adjust Atomic Parameters Decision->Adjust No Final_Model Final Validated Model Decision->Final_Model Yes Adjust->Refinement:calc Update Fc

Sources

A Comparative Guide to Purity Validation of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal determination of a compound's purity is a cornerstone of reliable and reproducible research. For novel chemical entities like 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, a molecule of interest due to the prevalence of the morpholine scaffold in bioactive compounds, establishing purity is not merely a procedural step but a fundamental requirement for advancing a candidate.[1][2] This guide provides an in-depth exploration of elemental analysis as a primary method for purity validation of this specific compound. It further presents a comparative analysis with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Research

The purity of an Active Pharmaceutical Ingredient (API) directly influences its safety and efficacy.[3] Unidentified impurities, even at trace levels, can possess their own pharmacological or toxicological properties, leading to erroneous biological data and potentially harmful clinical outcomes. Regulatory bodies like the FDA and ICH mandate stringent purity thresholds and impurity profiling.[4][5] Therefore, employing robust, validated analytical methods is critical. While techniques like HPLC and NMR are mainstays in purity analysis, elemental analysis provides unique and essential information about the stoichiometric integrity of a synthesized compound.[6][7] It serves as a fundamental check to ensure the empirical formula aligns with the expected molecular structure.

Part 1: Elemental Analysis for Stoichiometric Verification

Elemental analysis, particularly CHNS analysis, is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[8][9] This method provides a direct measure of a compound's elemental composition, which can then be compared against the theoretical values calculated from its molecular formula.

Theoretical Composition of this compound

The first step in validation is to calculate the expected elemental percentages for the target molecule.

Molecular Formula: C₁₁H₁₃F₂NO₂

Molar Mass: 229.22 g/mol

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12157.64%
Hydrogen (H)1.0081313.1045.72%
Nitrogen (N)14.007114.0076.11%
Fluorine (F)18.998237.99616.58%
Oxygen (O)15.999231.99813.96%

A sample of this compound with >99.5% purity should yield experimental results that are very close to these theoretical values, typically within an absolute deviation of ±0.4%.[10]

The Challenge of Fluorine

The presence of fluorine in the molecule introduces a specific analytical challenge. During combustion, highly reactive fluorine is released, which can react with the quartz combustion tube and catalysts, leading to inaccurate results and damage to the instrument.[11] This is often observed as low carbon and high nitrogen readings.[12][13] To mitigate this, modern elemental analyzers employ specialized methods, such as adding a fluorine-absorbing reagent like magnesium oxide to the combustion tube packing.[12][13] This reagent traps the fluorine, preventing interference and ensuring accurate CHN determination.

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the steps for analyzing this compound using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will significantly skew the hydrogen and carbon percentages.[10]
  • Accurately weigh approximately 1-3 mg of the powdered sample into a tin container.
  • Record the exact weight for later calculations.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).
  • Run the standard multiple times to ensure the instrument's thermal conductivity detector (TCD) response is linear and reproducible.[10]

3. Combustion and Analysis:

  • Introduce the weighed sample into the combustion reactor, which is heated to ~900-1000°C.
  • A pulse of pure oxygen triggers "flash combustion," converting the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂ if sulfur were present).[9]
  • The gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
  • The resulting gas mixture flows through a chromatographic column which separates the individual gases.
  • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each element.[8]

4. Data Processing:

  • The instrument's software integrates the signal peaks and, using the calibration data and sample weight, calculates the percentage of C, H, and N in the sample.

  • Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

    Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry & Homogenize Sample B Weigh 1-3 mg into Tin Capsule A->B D Flash Combustion (~1000°C) with O₂ B->D C Calibrate with Standard C->D E Gas Reduction & Separation D->E F TCD Detection E->F G Calculate %C, %H, %N F->G H Compare to Theoretical Values G->H

    Caption: Workflow for CHN Elemental Analysis.

Part 2: Comparative Purity Assessment with Orthogonal Methods

While elemental analysis confirms stoichiometric purity, it cannot detect impurities with a similar elemental composition, such as isomers.[6][14] Therefore, orthogonal methods that rely on different chemical and physical principles are necessary for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[15] It is considered a gold standard for impurity profiling in the pharmaceutical industry due to its high sensitivity and resolving power.[3][16]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, a reversed-phase HPLC method is typically suitable. Purity is often expressed as an area percentage from the resulting chromatogram.

Illustrative HPLC Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Dissolve the sample in the mobile phase, inject, and integrate the peak areas. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule.[17] Its quantitative application, qNMR, is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[18][19]

Principle: In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.

Illustrative ¹H qNMR Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which both the analyte and standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified standard with non-overlapping signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a precise volume of solvent.

  • Acquisition: Use a standard single-pulse experiment with a long relaxation delay (d1 ≥ 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the standard. Calculate purity using the established qNMR equation.[19]

Part 3: Data Synthesis and Method Comparison

A multi-technique approach provides a self-validating system for purity assessment. Each method offers unique insights and compensates for the limitations of the others.

Hypothetical Data Comparison

Here we compare hypothetical results for a high-purity batch versus a batch containing a common process-related impurity (e.g., residual solvent like ethyl acetate) and an inorganic salt (e.g., NaCl from workup).

AnalysisTheoretical ValueHigh Purity Batch (99.5%)Impure Batch (~95%)Interpretation of Impurity
% Carbon 57.64%57.55%56.98%Lower %C suggests the presence of impurities with lower carbon content (e.g., inorganic salts or water).
% Hydrogen 5.72%5.70%5.95%Higher %H could indicate residual protic solvents like ethyl acetate or water.
% Nitrogen 6.11%6.08%5.80%Lower %N indicates the impurity is likely nitrogen-free.
HPLC Purity >99.5%99.7% (Area %)98.5% (Area %)HPLC shows high purity but fails to detect the NaCl and water, which are not UV-active. It may detect the ethyl acetate if it has a different retention time.
qNMR Purity >99.5%99.6% (w/w)95.2% (w/w)qNMR accurately reflects the presence of all impurities (solvent, water, salt) as they do not contribute to the analyte's signal, resulting in a lower calculated weight/weight purity.[6][14]
Comparative Guide to Purity Validation Techniques
FeatureElemental Analysis (EA)HPLC-UVQuantitative NMR (qNMR)
Principle Combustion & detection of elemental gases.Differential partitioning between mobile and stationary phases.Nuclear spin resonance in a magnetic field.
Information Elemental composition, empirical formula.Impurity profile, relative purity (area %).Absolute purity (w/w), structural confirmation, impurity identification.
Impurities Detected Detects impurities with different elemental composition (e.g., salts, solvents).Chromatographically separable, UV-active impurities.Soluble impurities with NMR signals, including solvents, water, and some salts.[6][14]
Sensitivity Moderate (detects % level differences).High (ppm levels for impurities).Moderate to High (depends on impurity and experiment).
Throughput Moderate.High.Low, due to long relaxation delays for accuracy.[20]
Destructive? Yes.Yes (sample is consumed).No, the sample can be recovered.[14]
Limitations Cannot detect isomers or impurities with similar composition. Prone to interference from certain elements (e.g., Fluorine).[14]Does not detect non-UV active or non-eluting impurities (e.g., inorganic salts, water).[6][7]Requires soluble sample, can be complex to set up, lower throughput.

Part 4: An Integrated Strategy for Comprehensive Purity Validation

Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical development. An integrated, orthogonal approach ensures the highest confidence in a compound's purity.

Integrated_Purity_Workflow cluster_synthesis Post-Synthesis cluster_screening Primary Screening & Profiling cluster_quant Quantitative Validation cluster_final Final Assessment Start Synthesized Compound HPLC HPLC-UV Analysis (Impurity Profile, Relative Purity) Start->HPLC NMR_Qual Qualitative ¹H NMR (Structural Confirmation) Start->NMR_Qual qNMR qNMR Analysis (Absolute Purity, Solvent Quantification) HPLC->qNMR NMR_Qual->qNMR EA Elemental Analysis (Stoichiometric Verification) qNMR->EA Final Certified Pure Compound (Purity >95-99%) EA->Final

Caption: Integrated workflow for comprehensive purity validation.

This logical progression ensures that each analytical step builds upon the last. HPLC provides a rapid assessment of process-related impurities, qualitative NMR confirms the identity of the main component, qNMR provides an accurate measure of absolute purity, and finally, elemental analysis confirms that the compound's fundamental elemental makeup is correct.

Conclusion

For a fluorinated compound like this compound, elemental analysis is an indispensable tool for verifying its stoichiometric integrity. While specialized procedures are required to overcome the challenges posed by fluorine, the data generated is fundamental to confirming the identity and purity of the synthesized molecule. However, its limitations necessitate a broader analytical strategy. By integrating elemental analysis with high-sensitivity separation techniques like HPLC and the absolute quantification power of qNMR, researchers can establish a self-validating system. This orthogonal approach provides the highest degree of confidence in a compound's purity, ensuring the reliability of subsequent biological and clinical investigations.

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  • MDPI. (2025, September 14). Composition, Properties, and Flotation Reagent Regimes of Carbonaceous Material. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, quality control analysts, and drug development professionals, the integrity of analytical data is paramount. The adage "a measurement is only as good as its standard" holds especially true in pharmaceutical analysis, where accuracy directly impacts safety and efficacy. A reference standard is not merely a bottle of chemical; it is the cornerstone of quantitative analysis, the anchor point against which all measurements are compared.

This guide provides an in-depth technical comparison of the analytical requirements for qualifying reference standards of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, a substituted morpholine derivative indicative of structures found in modern medicinal chemistry. We will move beyond a simple checklist of tests to explain the scientific rationale behind the essential analytical techniques, empowering you to critically evaluate and select the appropriate grade of reference material for your application.

The Anatomy of a High-Quality Reference Standard

Before comparing standards, we must define the essential characteristics that confer "reference" quality. A reliable reference standard for this compound must be comprehensively characterized for:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification/quantification of all significant impurities.

  • Content/Potency: An accurately assigned value of the mass fraction of the pure substance, accounting for impurities and non-volatile components like water.

These attributes are not established by a single technique but by the orthogonal application of multiple analytical methods. Orthogonality—using techniques that rely on different physicochemical principles—is crucial for a self-validating characterization package, ensuring that no impurity goes undetected.

Core Analytical Techniques for Characterization

The analysis of a fluorinated aromatic compound like this compound requires a specific suite of analytical technologies.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, separating the main compound from process-related impurities (e.g., starting materials, by-products) and degradants.[1]

  • Why it's used: It provides high-resolution separation, allowing for the detection and quantification of impurities even at very low levels (typically <0.05%).

  • Causality in Method Design:

    • Detector: The difluoromethoxyphenyl moiety contains a strong chromophore, making a Diode Array Detector (DAD) or a multi-wavelength UV detector the ideal choice. This avoids the need for derivatization, which is often required for simple morpholine analysis but can introduce its own set of impurities and variability.[2][3]

    • Column: A reversed-phase C18 column is the logical starting point, as it effectively separates moderately polar to non-polar compounds based on hydrophobicity.[4]

    • Mobile Phase: A gradient elution using acetonitrile and water (often with a small amount of acid like formic acid for MS compatibility and improved peak shape) is typically required to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Structural Confirmation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this specific molecule, a multi-nuclear approach is essential.

  • ¹H and ¹³C NMR: These standard experiments confirm the overall carbon-hydrogen framework, including the morpholine ring and the substituted phenyl group.

  • ¹⁹F NMR: This is a critical and non-negotiable technique for any fluorinated compound.[5]

    • Expertise & Experience: ¹⁹F NMR offers several advantages: it is a 100% naturally abundant isotope, highly sensitive, and has a wide chemical shift range, which minimizes signal overlap.[6][7] The presence of two distinct fluorine atoms on the phenyl ring will produce two separate signals with characteristic splitting patterns (couplings to each other and to adjacent protons), providing an unequivocal fingerprint for the 2,4-difluoro substitution pattern.[8] Any deviation in these shifts or the appearance of extra signals is a red flag for isomerization or fluorine-containing impurities.

Structural Confirmation II: Mass Spectrometry (MS)

MS provides orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule.

  • Why it's used: It confirms the molecular weight, a fundamental property of the compound.

  • Trustworthiness: For a reference standard, High-Resolution Mass Spectrometry (HRMS) is strongly preferred over nominal mass. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula.[9] This provides a much higher degree of confidence in the compound's identity than low-resolution MS.

Absolute Content Determination

A purity value from HPLC (e.g., 99.8% area) is not the same as the actual content. To assign a potency value, other factors must be assessed.

  • Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.

  • Residual Solvents: Gas Chromatography with Headspace (HS-GC) is used to quantify any residual solvents from the synthesis and purification process.

  • Non-volatile Impurities: Techniques like Thermogravimetric Analysis (TGA) or analysis of the residue on ignition can assess inorganic impurities.

Comparison of Reference Standard Grades

Commercially available reference standards can vary significantly in their level of characterization and documentation. The choice between them depends on the criticality of your application. Below is a comparison of what to expect from a "Standard Grade" versus a "Premium Grade" reference material.

Feature / AnalysisStandard Grade (For research, non-critical use)Premium Grade (For QC, regulatory filings, critical use)Rationale & Justification
Purity (HPLC) ≥95-98% (Area % by HPLC)≥99.5% (Area % by HPLC with peak purity analysis)Higher purity minimizes the risk of impurities interfering with analysis or contributing to the analytical signal.
Identity Confirmation ¹H NMR provided.¹H, ¹³C, and ¹⁹F NMR spectra provided and interpreted.¹⁹F NMR is essential for confirming the identity of this specific fluorinated compound.[5][6]
Mass Spectrometry Nominal mass may be provided.High-Resolution MS (HRMS) data provided to confirm elemental composition.HRMS provides a much higher degree of confidence in the molecular identity.[9]
Water Content Not typically determined.Determined by Karl Fischer titration .Water is a common "impurity" that affects the true content of the analyte.
Residual Solvents Not typically determined.Determined by HS-GC .Solvents add mass but not analyte, leading to overestimation of concentration if not accounted for.
Assigned Potency/Content None provided (sold on purity basis).Mass balance or qNMR assigned value provided.A certified potency value is required for accurate preparation of standard solutions for quantitative analysis.
Certificate of Analysis (CoA) Basic CoA with lot number and purity.Comprehensive, signed CoA with all characterization data, spectra, and uncertainty statement.A detailed CoA provides the necessary documentation and traceability for regulated environments.[10][11]

Experimental Protocol: HPLC Purity Method for this compound

This protocol describes a robust starting point for the chromatographic analysis of the title compound. It is designed to be self-validating through the inclusion of system suitability tests (SSTs).

Instrumentation and Materials
  • HPLC system with gradient pump, autosampler, and DAD/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Reference Standard and Test Sample of this compound.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 90
    25.0 90
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or monitor 220-400 nm with DAD)

  • Injection Volume: 5 µL

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with Diluent.

  • Test Sample (0.1 mg/mL): Prepare in the same manner as the Working Standard.

System Suitability Test (SST)
  • Make five replicate injections of the Working Standard (0.1 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Rationale: Meeting these criteria demonstrates that the chromatographic system is performing with adequate precision, efficiency, and peak shape for the analysis to be valid.

Analysis Procedure
  • Perform a blank injection (Diluent).

  • Perform the SST injections.

  • If SST passes, inject the Test Sample in duplicate.

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

Calculation of Purity

Purity is calculated using the area percent method:

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships, making them easier to understand.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Content & Potency Assignment cluster_2 Phase 3: Certification RS Reference Standard Candidate HPLC_Purity HPLC-DAD Purity & Impurity Profile RS->HPLC_Purity NMR_ID NMR Identity (1H, 13C, 19F) RS->NMR_ID HRMS_ID HRMS Identity (Elemental Formula) RS->HRMS_ID Potency Potency Calculation (Mass Balance) HPLC_Purity->Potency KF Karl Fischer (Water Content) KF->Potency GC HS-GC (Residual Solvents) GC->Potency CoA Certificate of Analysis Generation Potency->CoA Certified_RS Certified Reference Standard CoA->Certified_RS G cluster_0 Scenario A: High Purity Standard cluster_1 Scenario B: Undisclosed Impurity RS_A Reference Standard (Purity = 99.9%) Weigh 10.0 mg True_A True Analyte Mass: 9.99 mg RS_A->True_A Accurate Mass Result Quantitative Result (e.g., API Assay) True_A->Result Accurate Assay Result RS_B Reference Standard (True Purity = 95.0%) Weigh 10.0 mg True_B True Analyte Mass: 9.50 mg RS_B->True_B Inaccurate Mass True_B->Result ~5% Underestimation of API

Caption: Impact of reference standard purity on results.

Conclusion

The selection of a reference standard for this compound is a critical decision that directly influences the quality of all subsequent analytical data. A "Standard Grade" material may be suitable for preliminary research or method development. However, for quality control, stability studies, or any GxP-compliant work, a "Premium Grade" standard with comprehensive characterization—including orthogonal identity tests like ¹⁹F NMR and HRMS, and a formally assigned potency value—is non-negotiable. By understanding the causality behind each analytical test, scientists can confidently choose the appropriate standard, ensuring data integrity and the ultimate success of their research and development programs.

References

  • Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gundersen, J. L., & Løvås, A. R. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 126(2), 234-237. Available at: [Link]

  • East Chemical. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • Reddy, G. S., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. Available at: [Link]

  • Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3584-3591. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • University of Manchester. (n.d.). Multinuclear NMR Spectroscopy. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Wang, J., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. Available at: [Link]

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical protocols for the handling of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine. As a novel compound, its specific toxicological and physical properties may not be fully characterized. Therefore, this guide is built upon a proactive, structure-based hazard assessment, synthesizing data from its core chemical moieties: the morpholine ring and the difluorinated phenyl group. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Proactive Hazard Assessment: A Structure-Based Approach

A comprehensive understanding of risk begins with an analysis of the molecule's structure. By deconstructing this compound into its constituent parts, we can anticipate its hazard profile with a high degree of confidence.

  • The Morpholine Moiety : The foundational morpholine ring is well-characterized. It is a flammable liquid and vapor that is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It is classified as toxic in contact with skin or if inhaled and harmful if swallowed.[1][2][3][5] Inhalation can lead to irritation of the respiratory tract, and prolonged exposure may affect the liver and kidneys.[6][7]

  • The 2,4-Difluorophenyl Moiety : The presence of a difluorinated aromatic ring adds specific hazards. Compounds like 2,4-difluorophenol are known to cause severe skin burns and eye damage, reinforcing the corrosive potential of the target molecule.[8] Critically, thermal decomposition of organofluorine compounds can lead to the release of highly toxic and corrosive hydrogen fluoride gas.[9]

Anticipated Hazard Summary:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity High. Toxic if inhaled, ingested, or absorbed through the skin.Based on the known toxicity of morpholine derivatives.[1][3][5]
Skin Corrosion/Irritation High. Causes severe skin burns and irritation.Both morpholine and fluorinated phenols are corrosive.[8]
Eye Damage/Irritation High. Causes serious, potentially irreversible eye damage.The corrosive nature of the molecule presents a significant risk to eyes.[8]
Respiratory Hazard Moderate to High. Vapors or aerosols may cause respiratory tract irritation.A known property of morpholine.[6][7]
Flammability Moderate. Assumed to be a flammable or combustible liquid/solid.Morpholine is a flammable liquid.[2][4][6] Handling should be performed away from ignition sources.[5][10][11]
Reactivity Moderate. Reacts with strong oxidizing agents.A general characteristic of amine-containing compounds.[6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is mandatory. The following equipment must be used for all procedures involving this compound, from initial handling to final disposal.

PPE CategorySpecificationCausality and Rationale
Eye/Face Protection Tightly fitting chemical safety goggles combined with a full-face shield.[10][12]The high risk of severe, irreversible eye damage from splashes necessitates this dual-layer protection.[8] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, elbow-length impervious gloves.[11] Recommended materials: Butyl rubber or nitrile.Protects against skin absorption and severe burns.[1][12] Always check the manufacturer's breakthrough time data for the specific glove material. Double-gloving is recommended for extended procedures.
Body Protection Flame-resistant laboratory coat.[12] For larger quantities (>50g) or procedures with a high splash risk, a chemical-protection suit is required.[11]Prevents contact with skin and protects underlying clothing from contamination.[2] Flame resistance mitigates risks associated with the compound's potential flammability.[12]
Respiratory Protection All handling must occur in a certified chemical fume hood.[2][9] If there is a risk of exceeding exposure limits or in an emergency (e.g., large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2]Engineering controls are the primary method of respiratory protection. A respirator is a critical secondary measure for non-routine operations and emergencies.
Footwear Closed-toed, chemical-resistant shoes.[12]Protects feet from potential spills.

Operational Protocols: A Step-by-Step Workflow

Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Designate Hazardous Waste Container prep_spill->prep_waste handle_weigh Weigh Compound in Hood prep_waste->handle_weigh Proceed to Handling handle_transfer Perform Chemical Transfer/Reaction handle_weigh->handle_transfer clean_tools Decontaminate Glassware & Tools handle_transfer->clean_tools Proceed to Decontamination clean_surface Wipe Down Fume Hood Surface clean_tools->clean_surface disp_waste Segregate & Seal Waste clean_surface->disp_waste Proceed to Disposal disp_ppe Doff & Dispose of PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Standard workflow for handling this compound.

Experimental Protocols

A. PPE Donning Procedure (Pre-Operation)

  • Footwear and Lab Coat : Confirm closed-toe shoes are worn. Don the flame-resistant lab coat, fastening all buttons.

  • Gloves (First Pair) : Don the first pair of nitrile or butyl rubber gloves, ensuring they cover the cuffs of the lab coat.

  • Eye and Face Protection : Put on chemical safety goggles, ensuring a snug fit. Place the full-face shield over the goggles.

  • Gloves (Second Pair) : If double-gloving, don the second pair of gloves over the first.

B. PPE Doffing Procedure (Post-Operation)

This sequence is designed to prevent cross-contamination.

  • Outer Gloves : If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles : Remove the face shield by touching only the headband. Remove goggles. Place them in a designated area for decontamination.

  • Lab Coat : Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained within the roll. Dispose of it in the appropriate bin.

  • Inner Gloves : Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off. This prevents skin contact with the glove's exterior.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[11]

Emergency and Disposal Plans

A. Spill Management Protocol

This protocol applies to small spills (<50 mL) contained entirely within a chemical fume hood.

  • Alert Personnel : Immediately alert others in the laboratory.

  • Ensure PPE : Confirm you are wearing the full, appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[10][12][13] Do not use combustible materials like paper towels.

  • Collection : Using non-sparking tools, carefully collect the absorbed material.[10][12]

  • Disposal : Place the collected material into a dedicated, labeled hazardous waste container.[12]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

B. Waste Disposal Plan

Proper segregation and disposal are non-negotiable.

  • Waste Segregation : All materials that have come into contact with this compound—including contaminated gloves, absorbent materials, and empty containers—must be treated as hazardous waste.[12]

  • Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[12][14] The label must include the full chemical name and appropriate hazard pictograms.

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials.[4][15]

  • Final Disposal : Arrange for pickup and disposal by your institution's certified EHS provider. All waste must be disposed of in accordance with local, regional, and national environmental regulations.[11][14]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Redox. (2022, October 1). SAFETY DATA SHEET - MORPHOLINE Revision 5. Retrieved from [Link]

  • The Lab Depot. (2014, May 13). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved from [Link]

  • Daikin Global. (2022, November 2). Safety data sheet - HFMOP, N-HFMOP. Retrieved from [Link]

  • Health Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0302 - MORPHOLINE. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Borane-morpholine complex, 97%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.